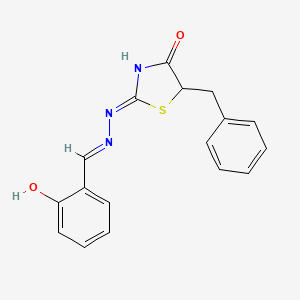![molecular formula C16H18ClNO3 B3720124 5-(2-chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3720124.png)
5-(2-chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylene}-1,3-cyclohexanedione
説明
5-(2-chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CHD and has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.
作用機序
The mechanism of action of CHD is not fully understood, but it is believed to involve the chelation of zinc ions. CHD has been found to bind specifically to zinc ions, leading to a change in its fluorescent properties. This property has been extensively studied and has led to the development of various assays for the detection of zinc ions in biological samples.
Biochemical and Physiological Effects:
CHD has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to protect against oxidative stress. CHD has also been found to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, CHD has been found to have neuroprotective properties and to protect against neuronal damage.
実験室実験の利点と制限
One of the main advantages of CHD is its high sensitivity and selectivity for zinc ions. This property makes it a valuable tool for researchers studying zinc-dependent processes in biological systems. However, CHD also has some limitations. It is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, CHD can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of CHD in scientific research. One potential application is in the study of zinc-dependent enzymes and their role in disease. CHD could also be used as a tool for the detection of zinc ions in living cells, allowing researchers to study the dynamics of zinc ion signaling. Additionally, the development of new fluorescent probes based on the structure of CHD could lead to the discovery of new properties and applications.
科学的研究の応用
CHD has been found to have various applications in scientific research. One of the most significant uses of CHD is as a fluorescent probe for the detection of zinc ions in biological samples. This property has been extensively studied, and CHD has been found to be a highly sensitive and selective probe for zinc ions.
特性
IUPAC Name |
5-(2-chlorophenyl)-3-hydroxy-2-(3-hydroxypropyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c17-14-5-2-1-4-12(14)11-8-15(20)13(16(21)9-11)10-18-6-3-7-19/h1-2,4-5,10-11,19-20H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPHTXCMUTZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCCO)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-chlorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720052.png)
![5-(4-chlorobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720058.png)
![2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720074.png)

![5-(4-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720078.png)
![2-[(4-bromophenyl)amino]-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3720082.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B3720096.png)
![5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720111.png)
![2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B3720118.png)
![2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B3720131.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-4-fluorobenzamide](/img/structure/B3720136.png)
![2-{[(2-benzoyl-4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B3720138.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720147.png)
![2-[(2,3-dichlorophenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3720151.png)